3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile
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Overview
Description
3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile is a complex organic compound characterized by the presence of a trifluoromethyl group and a bipyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile typically involves the following steps:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the reaction of 1-ethyl-5-(trifluoromethyl)pyrazole with appropriate reagents under controlled conditions.
Introduction of the Propanenitrile Group: The propanenitrile group is introduced through a nucleophilic substitution reaction, where the bipyrazole core reacts with a suitable nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the bipyrazole ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Scientific Research Applications
3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-ethyl-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile stands out due to its bipyrazole structure, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c1-2-19-8-9(7-17-19)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-8H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDHHXZSWDPOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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